molecular formula C12H16ClNO3 B2501163 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine CAS No. 865660-26-0

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine

Cat. No. B2501163
CAS RN: 865660-26-0
M. Wt: 257.71
InChI Key: FSNDYLFUVSUBAZ-VGOFMYFVSA-N
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Description

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine, also known as CME-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CME-1 is a derivative of the natural product harmaline, which has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pictet-Spengler Reaction: 3-Methoxyphenethylamine

3-Methoxyphenethylamine has been employed in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction. This reaction is significant in the synthesis of biologically active compounds and natural products .

Molecular Docking Studies: Therapeutic Activity Evaluation

Researchers have conducted molecular docking analyses using receptor grid files generated specifically for target proteins. These studies aim to evaluate the therapeutic activity of (E)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine. The Ligdock tool within the Schrodinger suite facilitated these investigations .

Trace Metal Analysis: Determination of Lead Ion Levels

A developed method involving (3-chloro-4-methoxyphenyl)methylideneamine was successfully applied for the determination of trace levels of lead ions in electrical power plant water samples .

Nonlinear Optical (NLO) Material: Crystal Growth Studies

The organic single crystal of (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN) has been grown as an efficient NLO material for frequency conversion, optical limiting, and optoelectronic applications. The crystal structure was determined through single-crystal X-ray diffraction, revealing its monoclinic system .

Hydroboration-Deboronation Strategy: Alkene Hydrogenation

In 2005, Renaud and colleagues described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction, enabling the transformation of alkenes into alkanes .

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-(2,2-dimethoxyethyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-15-11-5-4-9(6-10(11)13)7-14-8-12(16-2)17-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNDYLFUVSUBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NCC(OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine

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